4-Chloro-2-(methoxymethoxy)-1-methylbenzene
CAS No.:
Cat. No.: VC18821198
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClO2 |
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Molecular Weight | 186.63 g/mol |
IUPAC Name | 4-chloro-2-(methoxymethoxy)-1-methylbenzene |
Standard InChI | InChI=1S/C9H11ClO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | NBDFYADLNBEPGG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)OCOC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
4-Chloro-2-(methoxymethoxy)-1-methylbenzene belongs to the class of substituted toluenes, featuring a benzene ring with three distinct functional groups. The methoxymethoxy (-OCH2OCH3) group at the 2-position introduces steric hindrance and electron-donating effects, while the chlorine atom at the 4-position enhances electrophilic substitution reactivity. The methyl group at the 1-position contributes to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.8 .
Physicochemical Data
Key properties of this compound, as reported by industrial manufacturers and chemical databases, include:
Property | Value | Source |
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Molecular Weight | 186.64 g/mol | |
Density | 1.12 ± 0.1 g/cm³ | |
Boiling Point | 265–270°C (extrapolated) | |
Flash Point | 98°C (closed cup) | |
Refractive Index | 1.507 (20°C) | |
Purity | ≥97% (HPLC) |
The compound’s relatively high boiling point and moderate lipophilicity make it suitable for reactions requiring elevated temperatures and organic solvents. Its stability under acidic conditions is attributed to the electron-donating methoxymethoxy group, which mitigates ring deactivation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-Chloro-2-(methoxymethoxy)-1-methylbenzene typically involves a multistep sequence:
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Methoxymethylation:
Reaction of 2-hydroxy-4-chloro-1-methylbenzene with methoxymethyl chloride in the presence of a base (e.g., potassium carbonate) yields the methoxymethoxy-protected intermediate . -
Purification:
Crude product is purified via fractional distillation or column chromatography to achieve ≥97% purity, as required for pharmaceutical applications .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. A representative protocol involves:
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Reagents:
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2-Hydroxy-4-chloro-1-methylbenzene (1.0 equiv)
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Methoxymethyl chloride (1.2 equiv)
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(0.1 equiv, catalyst)
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Conditions:
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Temperature: 80–90°C
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Pressure: 1 atm
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Reaction Time: 4–6 hours
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Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, and the organic layer is dried over anhydrous . Final isolation achieves a yield of 85–90% .
Applications in Pharmaceutical Chemistry
Role as an API Intermediate
This compound is integral to synthesizing kinase inhibitors and antiviral agents. Its methoxymethoxy group acts as a temporary protecting group for hydroxyl functionalities, which can be selectively deprotected under mild acidic conditions . For example, in the production of remdesivir analogs, the chlorine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids .
Use in Organic Synthesis
Recent studies highlight its utility in:
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Pd-catalyzed couplings: The chlorine substituent undergoes efficient cross-coupling with aryl boronic esters to form biaryl structures .
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Protecting group strategies: Methoxymethoxy (MOM) groups are cleaved using in dioxane, enabling stepwise synthesis of polyfunctional molecules .
Regulatory and Compliance Considerations
Environmental Impact
Biodegradation studies are absent, but its LogP (2.8) suggests moderate persistence in aquatic systems. Industrial wastewater containing this compound requires treatment via activated carbon filtration .
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